molecular formula C13H8BrN B14129955 5-Bromo-2-phenylethynyl-pyridine

5-Bromo-2-phenylethynyl-pyridine

Cat. No.: B14129955
M. Wt: 258.11 g/mol
InChI Key: XTKNEBHEQLAWHV-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylethynyl-pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a phenylethynyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylethynyl-pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents to couple the brominated pyridine with a phenylethynyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, solvent, and concentration of reagents to achieve efficient coupling .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylethynyl-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines and more complex aromatic compounds .

Scientific Research Applications

5-Bromo-2-phenylethynyl-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylethynyl-pyridine involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-phenylethynyl-pyridine is unique due to the presence of both a bromine atom and a phenylethynyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-2-(2-phenylethynyl)pyridine

InChI

InChI=1S/C13H8BrN/c14-12-7-9-13(15-10-12)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H

InChI Key

XTKNEBHEQLAWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=C(C=C2)Br

Origin of Product

United States

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